1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine
CAS No.: 1177276-77-5
Cat. No.: VC7938567
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177276-77-5 |
|---|---|
| Molecular Formula | C6H11N3O2 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | [5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C6H11N3O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4,7H2,1H3 |
| Standard InChI Key | WVLDDGILNJNXDE-UHFFFAOYSA-N |
| SMILES | COCCC1=NC(=NO1)CN |
| Canonical SMILES | COCCC1=NC(=NO1)CN |
Introduction
Molecular Structure and Chemical Identity
The molecular structure of 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine is defined by its IUPAC name, [5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine, and its SMILES notation, COCCC1=NC(=NO1)CN. The compound’s backbone consists of a five-membered 1,2,4-oxadiazole ring, which integrates one oxygen and two nitrogen atoms. At the 5-position of the ring, a 2-methoxyethyl group (-CH2CH2OCH3) is attached, while the 3-position hosts a methanamine (-CH2NH2) substituent.
Molecular Formula and Weight
The molecular formula C6H11N3O2 corresponds to a molecular weight of 157.17 g/mol. This relatively low molecular weight enhances the compound’s potential for drug-likeness, adhering to Lipinski’s rule of five parameters for oral bioavailability.
| Property | Value |
|---|---|
| CAS Number | 1177276-77-5 |
| Molecular Formula | C6H11N3O2 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | [5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine |
| SMILES | COCCC1=NC(=NO1)CN |
| InChI Key | WVLDDGILNJNXDE-UHFFFAOYSA-N |
Structural Analogs and Comparative Analysis
Structural analogs, such as 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 893748-77-1) and (5-Methyl-1,2,4-oxadiazol-3-yl)-(oxolan-2-yl)methanamine (CAS 54857281) , highlight the impact of substituent variations on physicochemical properties. For instance, replacing the 2-methoxyethyl group with a methoxymethyl moiety reduces steric bulk but may alter electronic distribution within the oxadiazole ring .
Synthesis and Preparation
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 1-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine, a plausible route involves the condensation of 2-methoxyethylamidoxime with cyanoacetic acid, followed by intramolecular cyclization under acidic or basic conditions. Alternative methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield.
Reaction Mechanism and Optimization
The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbon of the nitrile group, followed by dehydration. Catalysts such as HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed to facilitate coupling reactions. Reaction parameters, including temperature (80–120°C) and solvent polarity, critically influence regioselectivity and purity.
Physicochemical Properties
The compound’s logP (octanol-water partition coefficient) is estimated at 0.89, indicating moderate hydrophobicity suitable for membrane penetration. Its polar surface area (PSA) of 78.6 Ų suggests favorable solubility in polar solvents like water or ethanol, though experimental data on solubility and melting point remain unreported in available literature.
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